molecular formula C8H8N2S B3251271 5-Amino-6-methylbenzothiazole CAS No. 208512-69-0

5-Amino-6-methylbenzothiazole

Cat. No.: B3251271
CAS No.: 208512-69-0
M. Wt: 164.23 g/mol
InChI Key: MVZORJHYNVELQB-UHFFFAOYSA-N
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Description

5-Amino-6-methylbenzothiazole: is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzene ring fused to a thiazole ring, with an amino group at the 5th position and a methyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methylbenzothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Another method includes the cyclization of thioamides or carbon dioxide as raw materials . The reaction conditions typically involve the use of solvents such as dioxane and catalysts to promote the intramolecular C–S bond coupling cyclization .

Industrial Production Methods: Industrial production of this compound often employs efficient and economical methods. One such method involves the preparation of 2-substituted benzothiazoles from N-substituted-N-(2-halophenyl)thioureas, O-substituted-N-(2-halophenyl)carbamothioates, or N-(2-halophenyl)thioamides through base-promoted intramolecular C–S bond coupling cyclization . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-methylbenzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiazole ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzothiazoles.

Scientific Research Applications

Chemistry: 5-Amino-6-methylbenzothiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways. It has shown promise in inhibiting enzymes such as dihydroorotase and DNA gyrase .

Medicine: this compound exhibits a range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. It is being investigated for its potential use in developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 5-Amino-6-methylbenzothiazole involves its interaction with specific molecular targets. For instance, it inhibits enzymes such as dihydroorotase and DNA gyrase by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to the suppression of bacterial growth and other biological effects. The compound’s ability to interact with various enzymes and proteins makes it a versatile molecule in medicinal chemistry.

Comparison with Similar Compounds

  • 2-Aminobenzothiazole
  • 6-Methylbenzothiazole
  • 5-Nitro-6-methylbenzothiazole

Comparison: 5-Amino-6-methylbenzothiazole is unique due to the presence of both an amino group and a methyl group on the benzothiazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound. Compared to 2-Aminobenzothiazole, which lacks the methyl group, this compound exhibits enhanced biological activity and different reactivity patterns . Similarly, the presence of the amino group differentiates it from 6-Methylbenzothiazole, which lacks this functional group.

Properties

IUPAC Name

6-methyl-1,3-benzothiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZORJHYNVELQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 0.78 g of 6-methyl-5-nitrobenzothiazole and 3.62 g of stannous chloride dihydrate in 25 mL of ethanol is heated to 65° C. for 4 hours. The cooled reaction mixture is poured into 10 mL of 50% sodium hydroxide and 45 mL of brine and extracted with ether (4×35 mL). The combined organic layers are washed with brine, dried over sodium sulfate and rotary evaporated. The residue is purified by flash column chromatography on silica gel, eluting with 15% ethyl acetate/hexanes to provide 0.45 g of 5-amino-6-methylbenzothiazole as a yellow solid.
Quantity
0.78 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
45 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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